7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O4S and its molecular weight is 523.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Selectivity and Antagonism
Derivatives of triazoloquinazoline, similar in structure to the compound , have been shown to exhibit high affinity and selectivity for the human A3 adenosine receptor subtype. Studies have demonstrated that certain modifications to the 5-amino group can enhance selectivity towards the A3 receptor over other receptor subtypes, indicating potential for therapeutic application in diseases where adenosine receptor activity is implicated (Kim, Ji, & Jacobson, 1996).
Antimicrobial and Antitubercular Activities
Compounds structurally related to 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some derivatives have shown potent activity against Mycobacterium tuberculosis, as well as Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011).
Synthesis and Chemical Properties
Research has focused on synthesizing and studying the chemical properties of triazoloquinazoline derivatives, including the synthesis of metabolites and novel compounds with potential biological activities. These studies contribute to the understanding of the chemical framework of these compounds and their derivatives, opening pathways for further pharmacological exploration (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Potential for Anticancer Activity
The synthesis of novel quinazoline derivatives, including structures analogous to 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and their subsequent evaluation for anticancer activities has been a focus of recent studies. These compounds have shown promise in inhibiting the growth of cancer cell lines, indicating their potential utility in developing new anticancer therapies (Noolvi & Patel, 2013).
Mechanism of Action
Target of Action
The compound 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel synthetic molecule that has been found to exhibit significant anti-HIV and antibacterial activities
Mode of Action
epidermidis . This suggests that it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its anti-hiv and antibacterial activities, it is likely that the compound interferes with essential biochemical pathways in these organisms, leading to their death .
Result of Action
The result of the action of 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is the inhibition of the growth of certain bacteria and the HIV virus . This leads to a decrease in the number of these organisms, thereby alleviating the symptoms associated with their presence.
Action Environment
The action environment of 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is likely to be within the human body, given its anti-HIV and antibacterial activities . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-34-21-11-8-16(14-22(21)35-2)12-13-27-23-19-15-17(26)9-10-20(19)31-24(28-23)25(29-30-31)36(32,33)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZORTWGOINFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.